molecular formula C8H18O6 B034817 2,4,7,10-Tetraoxadodecane-1,12-diol CAS No. 100208-38-6

2,4,7,10-Tetraoxadodecane-1,12-diol

Cat. No. B034817
M. Wt: 210.22 g/mol
InChI Key: ZEAFLXVVHBSTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7,10-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that has been widely used in scientific research due to its unique chemical and physical properties. Crown ether has a high affinity for cations, which makes it an excellent candidate for applications in separation, ion transport, and catalysis.

Mechanism Of Action

Crown ether binds to cations through a process called complexation. The cyclic structure of 2,4,7,10-Tetraoxadodecane-1,12-diol ether allows the molecule to encapsulate the cation, forming a stable complex. The stability of the complex depends on the size of the cation and the size of the 2,4,7,10-Tetraoxadodecane-1,12-diol ether ring.

Biochemical And Physiological Effects

Crown ether has no known biochemical or physiological effects on living organisms. However, it is important to note that 2,4,7,10-Tetraoxadodecane-1,12-diol ether is toxic and should be handled with care.

Advantages And Limitations For Lab Experiments

Crown ether has several advantages for use in lab experiments. It is easy to synthesize, has a high selectivity for cations, and is relatively inexpensive. However, 2,4,7,10-Tetraoxadodecane-1,12-diol ether has limitations, including its toxicity and the fact that it can only bind to certain cations.

Future Directions

There are several future directions for research on 2,4,7,10-Tetraoxadodecane-1,12-diol ether. One area of interest is the development of new methods for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether with different ring sizes and functional groups. Another area of interest is the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in drug delivery and medical applications. Finally, there is potential for the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in the development of new materials with unique properties.

Synthesis Methods

The most common method for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether is through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. The reaction produces a cyclic ether with a 2,4,7,10-Tetraoxadodecane-1,12-diol-shaped structure, which is why it is called 2,4,7,10-Tetraoxadodecane-1,12-diol ether.

Scientific Research Applications

Crown ether has been extensively used in scientific research due to its ability to selectively bind to cations. This property has been exploited in a variety of applications, including separation and purification of metals, ion transport, and catalysis.

properties

CAS RN

100208-38-6

Product Name

2,4,7,10-Tetraoxadodecane-1,12-diol

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

2-[2-[2-(hydroxymethoxymethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C8H18O6/c9-1-2-11-3-4-12-5-6-13-8-14-7-10/h9-10H,1-8H2

InChI Key

ZEAFLXVVHBSTHI-UHFFFAOYSA-N

SMILES

C(COCCOCCOCOCO)O

Canonical SMILES

C(COCCOCCOCOCO)O

Other CAS RN

100208-38-6

synonyms

2,4,7,10-tetraoxadodecane-1,12-diol

Origin of Product

United States

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